molecular formula C16H13N3OS B2981240 N-(2-(thiophen-3-yl)benzyl)pyrazine-2-carboxamide CAS No. 1796947-05-1

N-(2-(thiophen-3-yl)benzyl)pyrazine-2-carboxamide

Cat. No. B2981240
CAS RN: 1796947-05-1
M. Wt: 295.36
InChI Key: DIGGUWMZMTUGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(thiophen-3-yl)benzyl)pyrazine-2-carboxamide” is a pyrazinamide analogue . Pyrazinamide is a crucial first-line drug for tuberculosis treatment, therefore their analogues are interesting in organic synthesis .


Chemical Reactions Analysis

The synthesis of pyrazinamide analogues involves chemical reactions with pyrazine-2-carboxylic acids and amines . The type of amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines can affect the yield of the pyrazine-2-carboxamides and the reaction time .

Future Directions

The development of more active pyrazinamide analogues could be a future direction . The synthetic methods and biological activities of pyrazinamide derivatives discussed in the papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

N-[(2-thiophen-3-ylphenyl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-16(15-10-17-6-7-18-15)19-9-12-3-1-2-4-14(12)13-5-8-21-11-13/h1-8,10-11H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGGUWMZMTUGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NC=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.